molecular formula C19H22N4OS2 B2398158 4-(4-ethylbenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide CAS No. 1208850-73-0

4-(4-ethylbenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

Cat. No.: B2398158
CAS No.: 1208850-73-0
M. Wt: 386.53
InChI Key: CHAPCHIHCIJLHT-UHFFFAOYSA-N
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Description

4-(4-Ethylbenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a synthetic small molecule designed for research applications, particularly in medicinal chemistry and central nervous system (CNS) drug discovery. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for conferring diverse pharmacological activities, linked to a thiophene-methyl carboxamide group via a piperazine linker . The structural motif of incorporating a piperazine ring with nitrogen-containing heterocycles like benzothiazole is a common and effective strategy in drug design, as the piperazine moiety can significantly influence a compound's physicochemical properties, its ability to engage with biological targets, and its overall pharmacokinetic profile . Benzothiazole derivatives have demonstrated a wide spectrum of significant biological activities in scientific research, including potent effects as neuronal nitric oxide synthase (nNOS) inhibitors with demonstrated neuroprotective properties in model systems , as well as activity against soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . The specific structure of this compound suggests potential research value for investigating targets within the CNS. Its core components are associated with molecules that interact with key enzymatic pathways, making it a candidate for exploring new therapeutic approaches for neurological conditions. Researchers can utilize this compound as a chemical tool for target validation, structure-activity relationship (SAR) studies, and mechanism-of-action investigations. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-(4-ethyl-1,3-benzothiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS2/c1-2-14-5-3-7-16-17(14)21-19(26-16)23-10-8-22(9-11-23)18(24)20-13-15-6-4-12-25-15/h3-7,12H,2,8-11,13H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAPCHIHCIJLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)NCC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylbenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Introduction of the piperazine ring: The benzo[d]thiazole intermediate is then reacted with piperazine in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine derivative.

    Attachment of the thiophene moiety: Finally, the thiophene group is introduced through a nucleophilic substitution reaction with thiophen-2-ylmethyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylbenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene moiety, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(4-ethylbenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.

    Biological Studies: It is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound may be used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(4-ethylbenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the thiophene moiety may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Compound Name/ID Substituents Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Reference
Target Compound 4-Ethylbenzo[d]thiazol-2-yl, thiophen-2-ylmethyl ~424.5 (estimated) Not reported Ethylbenzothiazole (lipophilic), thiophenemethyl (electron-rich)
A13 () 4-Oxo-3,4-dihydroquinazolin-2-yl, 2-(trifluoromethyl)phenyl 448.4 200.1–201.2 Quinazolinone core, trifluoromethyl (electron-withdrawing)
Compound 14 () 4-Chlorophenyl, thiazol-2-yl 426.96 282–283 Chlorophenyl (polar), thiazole (planar heterocycle)
941869-27-8 () 4-Ethylbenzo[d]thiazol-2-yl, isoxazol-5-yl ~420.5 (estimated) Not reported Ethylbenzothiazole, isoxazole (hydrogen-bond acceptor)
CPIPC () 5-Chloropyridin-2-yl, 1H-indazol-6-yl ~383.8 Not reported Chloropyridine (electron-deficient), indazole (aromatic N-heterocycle)

Key Observations:

  • Electronic Effects : Thiophen-2-ylmethyl and ethylbenzothiazole substituents introduce electron-rich and moderately lipophilic characteristics, contrasting with the electron-withdrawing trifluoromethyl group in A13 .
  • Melting Points : Higher melting points in chlorophenyl/thiazole derivatives (e.g., Compound 14 at 282°C) suggest stronger intermolecular forces (e.g., halogen bonding) compared to the target compound’s flexible thiophenemethyl group .

Pharmacological Potential

  • Cancer Immunotherapy: Fluorinated adenosine A2A receptor antagonists () and thiazole carboxamides () with piperazine cores exhibit antitumor activity by modulating immune checkpoints or kinase pathways .
  • Enzyme Inhibition: Quinazolinone-piperazine derivatives () inhibit histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) . The ethylbenzothiazole group in the target compound may similarly target zinc-dependent enzymes.
  • TRPV1 Modulation : CPIPC analogs () act as TRPV1 agonists, suggesting the piperazine-carboxamide scaffold’s versatility in ion channel targeting .

Biological Activity

The compound 4-(4-ethylbenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a benzo[d]thiazole moiety, a piperazine ring, and a thiophene substituent, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C19H22N4OS2
  • Molecular Weight : 386.53 g/mol
  • CAS Number : 1208850-73-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzo[d]thiazole ring through cyclization of 2-aminothiophenol with ethyl bromoacetate.
  • Introduction of the piperazine ring , which is achieved by reacting the benzo[d]thiazole intermediate with piperazine using coupling agents like EDCI.
  • Attachment of the thiophene moiety via nucleophilic substitution with thiophen-2-ylmethyl chloride.

The biological activity of This compound is largely attributed to its structural features, which allow it to interact with various biological targets:

  • The benzo[d]thiazole ring is known for its ability to modulate enzyme activity, potentially acting as an inhibitor or modulator.
  • The piperazine ring enhances binding affinity and selectivity towards specific receptors or enzymes.
  • The presence of the thiophene moiety may contribute to the compound's overall stability and bioavailability .

In Vitro Studies

Research has indicated that compounds with similar structures exhibit various biological activities:

  • Antimicrobial Activity : Compounds in this class have shown significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
  • Neuropharmacological Effects : Piperazine derivatives are known for their neuroactive properties, including inhibition of acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazinePiperazine ring with halogenated pyridineInhibitor of bacterial phosphopantetheinyl transferase
2-(4-Ethoxyphenyl)-N-(thiophen-3-methyl)piperazineEthoxy-substituted phenyl groupPotential antidepressant activity
N-(4-Methoxyphenyl)thiophene carboxamideThiophene and methoxy-substituted phenylAnticancer properties

The unique combination of thiazole and thiophene in this compound may enhance selectivity and potency against certain biological targets compared to structurally similar compounds.

Case Study 1: Acetylcholinesterase Inhibition

A study evaluated various piperazine derivatives for their AChE inhibitory activity using Ellman's method. The results indicated that compounds structurally related to our target exhibited concentration-dependent inhibition, making them potential candidates for treating neurodegenerative diseases .

Case Study 2: Anticancer Activity

In vitro assays on cancer cell lines revealed that derivatives similar to 4-(4-ethylbenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine exhibited significant cytotoxicity, suggesting their potential as anticancer agents .

Q & A

Q. What are the key synthetic routes for 4-(4-ethylbenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with the formation of the benzo[d]thiazole core. For example, benzothiazole-2-carbonyl chloride reacts with a piperazine derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the piperazine-carboxamide backbone . Subsequent functionalization involves coupling the thiophen-2-ylmethyl group via nucleophilic substitution or amidation. Optimization includes:
  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reactivity .
  • Temperature control : Mild heating (60–80°C) improves yield while avoiding decomposition .
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural validation employs:
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., ethyl group at C4 of benzothiazole, thiophene methylene linkage) .
  • Mass Spectrometry (ESI-MS) : Verifies molecular weight (e.g., observed m/z ≈ 410.5 for [M+H]⁺) .
  • HPLC : Assesses purity (>95% required for pharmacological assays) .

Q. What in vitro assays are recommended for initial biological screening?

  • Methodological Answer : Standard assays include:
  • Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer potential : MTT assay on cancer cell lines (e.g., IC₅₀ determination in HepG2 or MCF-7 cells) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer : SAR strategies include:
  • Core modifications : Replacing the ethyl group on benzothiazole with bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions .
  • Piperazine substitution : Introducing electron-withdrawing groups (e.g., sulfonyl) to modulate basicity and receptor binding .
  • Thiophene optimization : Varying substituents on the thiophene ring to improve solubility (e.g., methoxy groups) .
    Data contradiction note: Conflicting reports on ethyl vs. methyl groups’ efficacy require dose-response validation across multiple cell lines .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer : Use:
  • Molecular docking (AutoDock Vina) : Models binding to kinases (e.g., EGFR) or GPCRs, prioritizing residues like Asp831 for hydrogen bonding .
  • Molecular Dynamics (MD) simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR modeling : Correlates electronic descriptors (e.g., logP, polar surface area) with activity data to guide synthetic prioritization .

Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer : Address discrepancies via:
  • Assay standardization : Uniform cell passage numbers, serum-free conditions, and controls (e.g., doxorubicin) .
  • Metabolic stability testing : Liver microsome assays identify degradation pathways affecting efficacy .
  • Orthogonal validation : Confirm kinase inhibition with Western blotting (phospho-antibody detection) alongside enzymatic assays .

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